1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound notable for its potential applications in medicinal chemistry. It has a molecular formula of and a molecular weight of approximately 330.36 g/mol. The compound's IUPAC name reflects its intricate structure, which includes a bicyclic system and various functional groups that contribute to its biological activity.
This compound is classified under the category of azabicyclic compounds, which are often studied for their pharmacological properties. It is particularly significant in the context of drug discovery, where compounds with triazole moieties are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone typically involves several key steps:
The synthesis may involve multiple purification steps such as recrystallization or chromatography to ensure high purity levels, typically above 95%. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.
The molecular structure of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone can be represented using various chemical notation systems:
InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4N=CC=N4
These representations highlight the compound's complex arrangement of atoms and functional groups.
The compound's physical state is typically solid at room temperature, with solubility reported as soluble in various organic solvents. The exact mass remains unspecified in available literature.
The compound may undergo various chemical reactions typical for azabicyclic compounds:
These reactions are often monitored using chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone primarily involves interactions with biological targets such as enzymes or receptors:
The specific targets and pathways affected by this compound require further investigation through biological assays and pharmacological studies.
The compound is expected to exhibit typical physical characteristics such as:
Key chemical properties include:
Relevant data regarding melting point and boiling point remain unspecified in current literature but are crucial for practical applications.
This compound has potential applications in various fields:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5